molecular formula C18H11ClO B13914241 1-Chloro-8-phenyldibenzofuran

1-Chloro-8-phenyldibenzofuran

Cat. No.: B13914241
M. Wt: 278.7 g/mol
InChI Key: DWBPIVMHRYVRBJ-UHFFFAOYSA-N
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Description

1-Chloro-8-phenyldibenzofuran is an organic compound with the molecular formula C18H11ClO. It is a derivative of dibenzofuran, where a chlorine atom is substituted at the 1-position and a phenyl group at the 8-position. This compound is known for its applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs) and other electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-8-phenyldibenzofuran can be synthesized through various methods. One common approach involves the chlorination of 8-phenyldibenzofuran using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-8-phenyldibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-8-phenyldibenzofuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-8-phenyldibenzofuran involves its interaction with specific molecular targets and pathways. In electronic applications, its unique structure allows for efficient charge transport and light emission. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-8-phenyldibenzofuran is unique due to the combined presence of both chlorine and phenyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs .

Properties

Molecular Formula

C18H11ClO

Molecular Weight

278.7 g/mol

IUPAC Name

1-chloro-8-phenyldibenzofuran

InChI

InChI=1S/C18H11ClO/c19-15-7-4-8-17-18(15)14-11-13(9-10-16(14)20-17)12-5-2-1-3-6-12/h1-11H

InChI Key

DWBPIVMHRYVRBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=C3C(=CC=C4)Cl

Origin of Product

United States

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